molecular formula C23H24FN3O3S B2577703 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261015-69-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2577703
CAS RN: 1261015-69-3
M. Wt: 441.52
InChI Key: SEODELPLXJEAPW-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research has demonstrated various methods for synthesizing pyrimidine derivatives, including compounds with structures similar to the specified chemical. These techniques often involve condensation reactions with different isothiocyanatoketones, showcasing the versatility and potential for creating a wide range of compounds for further investigation in medicinal chemistry (Sondhi et al., 2009).

Chemical Analysis and Structure Elucidation

Studies also focus on the structural analysis of similar compounds, utilizing various spectroscopic and crystallographic techniques to determine their molecular configurations. This foundational work is crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in drug design and other fields (Dyachenko et al., 2020).

Pharmacological Applications

Antimicrobial Activity

Some studies have investigated the antimicrobial properties of pyrimidine derivatives, indicating that these compounds can serve as potential leads for the development of new antimicrobial agents. This research underscores the importance of structural modification and optimization in enhancing the biological activity of these molecules (Hossan et al., 2012).

Antitumor and Anticancer Potential

There has been significant interest in exploring the antitumor activities of compounds structurally related to the specified molecule. These studies aim to identify new therapeutic agents that can selectively inhibit cancer cell growth or proliferation, contributing to the ongoing search for more effective cancer treatments (Jing, 2011).

Inhibitory Effects on Enzymes

Research on similar pyrimidine derivatives has also revealed their potential to act as inhibitors for various enzymes, such as ribonucleotide reductase. These findings have implications for developing drugs that target specific metabolic pathways, offering a strategy for treating diseases that involve dysregulated enzyme activity (Farr et al., 1989).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-15-13-17(7-8-18(15)24)27-22(29)21-19(10-12-31-21)26(23(27)30)14-20(28)25-11-9-16-5-3-2-4-6-16/h5,7-8,10,12-13,19,21H,2-4,6,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNDPZAPVMGKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCCC4=CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

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